N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2-fluorophenoxy)propanamide
Description
This compound features a sulfamoyl-bridged phenyl group linked to a 4,6-dimethylpyrimidine ring and a 2-(2-fluorophenoxy)propanamide side chain. The dimethylpyrimidine moiety enhances metabolic stability and binding affinity, while the fluorophenoxy group introduces electronic and steric effects critical for target interactions . Analytical data confirm its molecular formula (C₃₂H₂₈FN₅O₄S; exact mass: 621.18 g/mol) and purity (elemental analysis: C 62.32%, H 4.79%, N 12.87%, S 6.93%) .
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(2-fluorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4S/c1-13-12-14(2)24-21(23-13)26-31(28,29)17-10-8-16(9-11-17)25-20(27)15(3)30-19-7-5-4-6-18(19)22/h4-12,15H,1-3H3,(H,25,27)(H,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNFHGGCLUIVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2-fluorophenoxy)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4,6-dimethylpyrimidine-2-amine with a sulfonyl chloride derivative to form the sulfamoyl intermediate. This intermediate is then coupled with 4-aminophenol to yield the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2-fluorophenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and material science .
Scientific Research Applications
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2-fluorophenoxy)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2-fluorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound is compared to analogs with modifications in three regions:
Sulfamoyl-linked heterocycles : Pyrimidine vs. isoxazole or acetylated/carbamimidoylated sulfonamides.
Phenyl ring substituents: Fluorophenoxy, biphenyl, or isobutylphenyl groups.
Amide side chains : Propanamide vs. pivalamide or acetamide.
Table 1: Structural Comparison of Key Analogs
Table 2: Physicochemical Data of Selected Compounds
| Compound ID (Reference) | Yield (%) | Melting Point (°C) | Rf Value | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | - | - | - | 462.52 |
| 7 | - | - | - | 544.52 |
| 16 | 68.9 | 222–225 | - | 544.16 |
| 10a | 43 | - | - | 613.23 |
| 18 | - | - | - | 348.42 |
Analytical and Crystallographic Characterization
- Elemental Analysis: Minor deviations in the target compound’s elemental data (e.g., O: 13.95% found vs. 12.11% calculated) suggest trace solvents, a common issue in sulfonamide synthesis .
- HRMS : Analogs like 10a (HRMS m/z 613.2349 [M+H]⁺) and 3g (544.1649 [M+H]⁺) confirm structural integrity via exact mass matching .
- Crystallography : Tools like SHELXL () and ORTEP-3 () enable precise structural determination, as seen in related sulfonamide-pyrimidine hybrids () .
Biological Activity
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2-fluorophenoxy)propanamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H22N4O3S
- Molecular Weight : 422.49 g/mol
- CAS Number : 587841-73-4
The compound features a sulfamoyl moiety linked to a pyrimidine ring, which is known for its role in various biological activities. The fluorophenoxy group enhances its pharmacological properties.
This compound exhibits its biological activity primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly those associated with the Wnt/β-catenin signaling pathway. This pathway is crucial in many cancers, including colorectal cancer.
- Cell Cycle Arrest : Research indicates that this compound can induce G1 phase arrest in cancer cells, leading to reduced cell proliferation and increased apoptosis.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may also possess anti-inflammatory properties, potentially through the modulation of cytokine release.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Model | IC50 (µM) | Observations |
|---|---|---|---|
| SW480 Cells | 0.12 | Significant inhibition of cell proliferation | |
| HCT116 Cells | 2.0 | Induced apoptosis and reduced Ki67 expression | |
| Xenograft Model | - | Reduced tumor growth in vivo |
Case Study 1: Colorectal Cancer Inhibition
In a study examining the effects of this compound on colorectal cancer cell lines (SW480 and HCT116), the compound demonstrated a potent inhibitory effect on cell growth with IC50 values significantly lower than traditional chemotherapeutics like 5-FU. The study highlighted its potential as a lead compound for further development in anticancer therapies.
Case Study 2: Pharmacokinetics and Metabolic Stability
Another investigation focused on the pharmacokinetics of this compound in murine models. Results indicated favorable metabolic stability compared to other compounds in its class, suggesting that it could maintain therapeutic levels longer in circulation, enhancing its efficacy against tumors.
Q & A
Q. How can discrepancies in reported binding affinities (e.g., SPR vs. ITC) be resolved?
- Methodological Answer :
- Technique-Specific Artifacts : SPR may overestimate affinity due to avidity effects in multivalent interactions, whereas isothermal titration calorimetry (ITC) provides stoichiometry and ΔH/ΔS values .
- Buffer Compatibility : Ensure consistent buffer ionic strength (e.g., 150 mM NaCl) to minimize nonspecific binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
